molecular formula C9H11NO2S B1402024 5-(Thiazolidin-3-yl)benzene-1,3-diol CAS No. 1707581-04-1

5-(Thiazolidin-3-yl)benzene-1,3-diol

Cat. No.: B1402024
CAS No.: 1707581-04-1
M. Wt: 197.26 g/mol
InChI Key: AZAFNHAUELKXGJ-UHFFFAOYSA-N
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Description

5-(Thiazolidin-3-yl)benzene-1,3-diol is a heterocyclic organic compound that features a thiazolidine ring attached to a benzene ring with two hydroxyl groups at the 1 and 3 positions. This compound is of interest due to its potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiazolidin-3-yl)benzene-1,3-diol typically involves the reaction of a benzene-1,3-diol derivative with a thiazolidine precursor. One common method is the condensation reaction between 3,4-dihydroxybenzaldehyde and thiazolidine-2-thione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, higher purity reagents, and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(Thiazolidin-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Thiazolidin-3-yl)benzene-1,3-diol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(Thiazolidin-3-yl)benzene-1,3-diol involves its interaction with various molecular targets. It can inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it may interact with cellular receptors to modulate inflammatory responses and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazole: Exhibits antimicrobial and antifungal activities.

    Benzene-1,3-diol:

Uniqueness

5-(Thiazolidin-3-yl)benzene-1,3-diol is unique due to the combination of the thiazolidine ring and the benzene-1,3-diol moiety, which imparts a distinct set of chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic uses .

Properties

IUPAC Name

5-(1,3-thiazolidin-3-yl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-8-3-7(4-9(12)5-8)10-1-2-13-6-10/h3-5,11-12H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAFNHAUELKXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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